molecular formula C18H25N B14522808 (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine CAS No. 62509-59-5

(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine

Cat. No.: B14522808
CAS No.: 62509-59-5
M. Wt: 255.4 g/mol
InChI Key: MGJRXQMOUGLHMS-UHFFFAOYSA-N
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Description

(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound is notable for its unique structure, which includes a cyclohexene ring substituted with ethyl, tetramethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine typically involves the condensation of an aldehyde or ketone with an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For example, the reaction between 3-ethyl-2,2,5,5-tetramethylcyclohexanone and aniline in the presence of an acid catalyst can yield the desired imine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, imines are often studied for their potential biological activities. This compound may be investigated for its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, imines are explored for their potential therapeutic properties. This compound could be a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-Ethyl-2,2,5,5-tetramethylcyclohex-3-en-1-imine: Lacks the phenyl group.

    (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-methylcyclohex-3-en-1-imine: Contains a methyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (1E)-3-Ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

CAS No.

62509-59-5

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

3-ethyl-2,2,5,5-tetramethyl-N-phenylcyclohex-3-en-1-imine

InChI

InChI=1S/C18H25N/c1-6-14-12-17(2,3)13-16(18(14,4)5)19-15-10-8-7-9-11-15/h7-12H,6,13H2,1-5H3

InChI Key

MGJRXQMOUGLHMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(CC(=NC2=CC=CC=C2)C1(C)C)(C)C

Origin of Product

United States

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